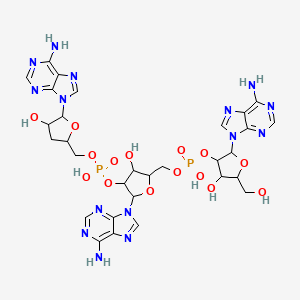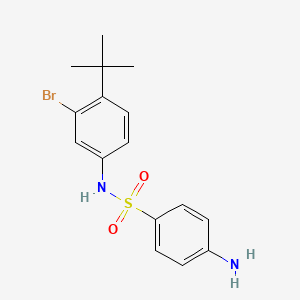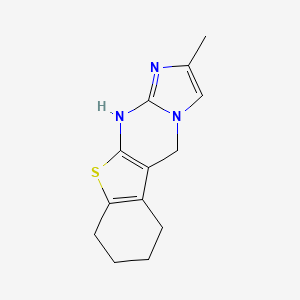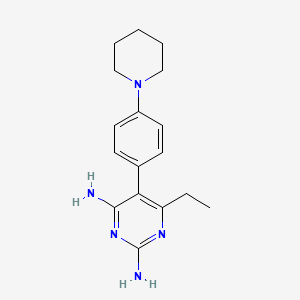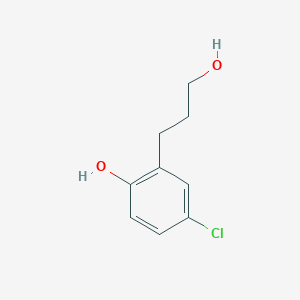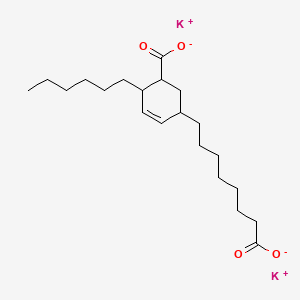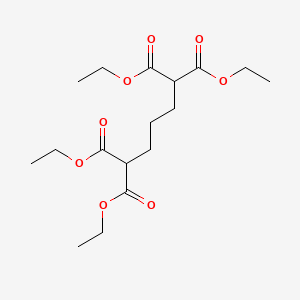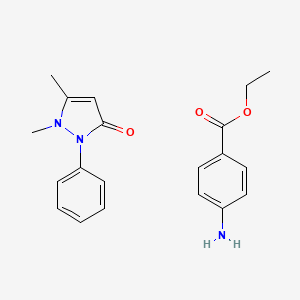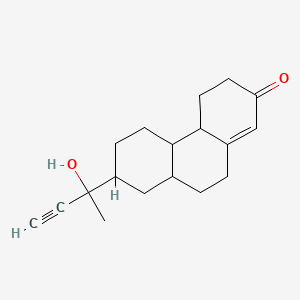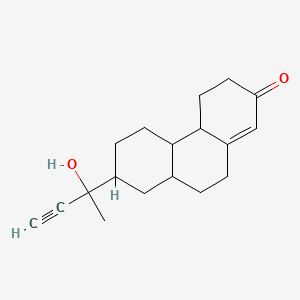
4,4a,4b,5,6,7,8,8a,9,10-Decahydro-7-(1-hydroxy-1-methyl-2-propyn-1-yl)-2(3H)-phenanthrenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4a,4b,5,6,7,8,8a,9,10-Decahydro-7-(1-hydroxy-1-methyl-2-propyn-1-yl)-2(3H)-phenanthrenone is a complex organic compound with a unique structure. It belongs to the class of phenanthrenones, which are known for their diverse biological activities and applications in various fields of science and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4a,4b,5,6,7,8,8a,9,10-Decahydro-7-(1-hydroxy-1-methyl-2-propyn-1-yl)-2(3H)-phenanthrenone involves multiple steps, starting from simpler organic molecules. The key steps typically include:
Cyclization Reactions: Formation of the phenanthrenone core through cyclization reactions.
Hydrogenation: Reduction of double bonds to achieve the decahydro structure.
Alkylation: Introduction of the 1-hydroxy-1-methyl-2-propyn-1-yl group through alkylation reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.
Catalysis: Employing catalysts to enhance reaction rates and yields.
Purification: Using techniques such as chromatography to purify the final product.
化学反応の分析
Types of Reactions
4,4a,4b,5,6,7,8,8a,9,10-Decahydro-7-(1-hydroxy-1-methyl-2-propyn-1-yl)-2(3H)-phenanthrenone undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Further hydrogenation of any remaining double bonds.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as hydrogen gas with a palladium catalyst.
Substitution Reagents: Such as alkyl halides for alkylation reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with potentially different biological activities and applications.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For its potential biological activities, including antimicrobial and anticancer properties.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4,4a,4b,5,6,7,8,8a,9,10-Decahydro-7-(1-hydroxy-1-methyl-2-propyn-1-yl)-2(3H)-phenanthrenone involves:
Molecular Targets: Binding to specific proteins or enzymes in biological systems.
Pathways Involved: Modulating signaling pathways that regulate cell growth and survival.
類似化合物との比較
Similar Compounds
Phenanthrenone Derivatives: Compounds with similar core structures but different substituents.
Decahydro Compounds: Other decahydro derivatives with varying biological activities.
Uniqueness
4,4a,4b,5,6,7,8,8a,9,10-Decahydro-7-(1-hydroxy-1-methyl-2-propyn-1-yl)-2(3H)-phenanthrenone is unique due to its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
特性
CAS番号 |
23294-32-8 |
|---|---|
分子式 |
C18H24O2 |
分子量 |
272.4 g/mol |
IUPAC名 |
7-(2-hydroxybut-3-yn-2-yl)-4,4a,4b,5,6,7,8,8a,9,10-decahydro-3H-phenanthren-2-one |
InChI |
InChI=1S/C18H24O2/c1-3-18(2,20)14-6-8-16-12(10-14)4-5-13-11-15(19)7-9-17(13)16/h1,11-12,14,16-17,20H,4-10H2,2H3 |
InChIキー |
VSAHVVNEPMRFPK-UHFFFAOYSA-N |
正規SMILES |
CC(C#C)(C1CCC2C(C1)CCC3=CC(=O)CCC23)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


